molecular formula C20H19N3O2 B280349 N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

カタログ番号: B280349
分子量: 333.4 g/mol
InChIキー: QYENEJZFFZRKRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, commonly known as BML-210, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme and has shown promising results in the treatment of various inflammatory conditions.

作用機序

BML-210 selectively inhibits the N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide enzyme by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of pro-inflammatory prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
BML-210 has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the growth and proliferation of cancer cells in vitro. However, further studies are needed to determine its efficacy in humans.

実験室実験の利点と制限

BML-210 is a useful tool for studying the role of N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide in various inflammatory conditions. Its selective inhibition of this compound allows for the study of its specific effects on inflammation and pain without affecting the production of other important prostaglandins. However, its use is limited by its low solubility in water, which can make it difficult to administer in some experiments.

将来の方向性

There are several potential future directions for the study of BML-210. One area of interest is its potential use in the treatment of Alzheimer's disease. N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has been implicated in the development of Alzheimer's disease, and BML-210's ability to selectively inhibit this enzyme makes it a promising candidate for further study. Another area of interest is the development of more soluble derivatives of BML-210, which could improve its efficacy and ease of administration in lab experiments.

合成法

The synthesis of BML-210 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-benzoylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide. This intermediate compound is then reacted with acetic anhydride to form the acetylated derivative, which is further reacted with benzoyl chloride to yield BML-210.

科学的研究の応用

BML-210 has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as arthritis, cancer, and Alzheimer's disease. It has been shown to selectively inhibit the N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting this enzyme, BML-210 can reduce inflammation and pain associated with these conditions.

特性

分子式

C20H19N3O2

分子量

333.4 g/mol

IUPAC名

N-(2-benzoylphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-3-23-13-17(14(2)22-23)20(25)21-18-12-8-7-11-16(18)19(24)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,21,25)

InChIキー

QYENEJZFFZRKRV-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

正規SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。